molecular formula C28H27F4N7O3S B560664 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

Cat. No. B560664
M. Wt: 617.6 g/mol
InChI Key: HDYUXDNMHBQKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334293B2

Procedure details

To a 1-L round bottom flask with overhead stirrer charge with 60.12 g of 4-{4-[4-(4-Fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (prepared according to either of the above preparations without the final salt formation step), followed by 250 mL of 5% aq. MeOH. Stir the resulting slurry and add p-toluenesulfonic acid monohydrate (26.88 g) followed by a rinse forward with the remaining 50 mL of 5% aq. MeOH. Stir the resulting slurry and cool the crystals to 5° C. After 1 h at 5° C., stop stirring and filter the slurry on a Buchner funnel Rinse the flask out with 75 mL of cold 5% aq. MeOH and use this rinse to wash the filter cake. Transfer the solids to a weighing dish and dry at 50° C. in vacuo all day and all night, with a slow air bleed. The final weight is 71.44 g.
[Compound]
Name
final salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.88 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH:14]3[CH2:19][CH2:18][N:17]([C:20]4[N:25]=[CH:24][N:23]=[C:22]5[NH:26][N:27]=[CH:28][C:21]=45)[CH2:16][CH2:15]3)[N:11]([CH3:13])[CH:12]=2)=[CH:4][C:3]=1[C:29]([F:32])([F:31])[F:30].O.[C:34]1([CH3:44])[CH:39]=[CH:38][C:37]([S:40]([OH:43])(=[O:42])=[O:41])=[CH:36][CH:35]=1>CO>[C:34]1([CH3:44])[CH:35]=[CH:36][C:37]([S:40]([OH:43])(=[O:41])=[O:42])=[CH:38][CH:39]=1.[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH:14]3[CH2:19][CH2:18][N:17]([C:20]4[N:25]=[CH:24][N:23]=[C:22]5[NH:26][N:27]=[CH:28][C:21]=45)[CH2:16][CH2:15]3)[N:11]([CH3:13])[CH:12]=2)=[CH:4][C:3]=1[C:29]([F:31])([F:30])[F:32] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
60.12 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1N=C(N(C1)C)C1CCN(CC1)C1=C2C(=NC=N1)NN=C2)C(F)(F)F
Step Two
Name
final salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
26.88 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir the resulting slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
WASH
Type
WASH
Details
a rinse forward with the remaining 50 mL of 5% aq. MeOH
STIRRING
Type
STIRRING
Details
Stir the resulting slurry
STIRRING
Type
STIRRING
Details
stop stirring
FILTRATION
Type
FILTRATION
Details
filter the slurry on a Buchner funnel
WASH
Type
WASH
Details
Rinse the flask out with 75 mL of cold 5% aq. MeOH
WASH
Type
WASH
Details
this rinse
WASH
Type
WASH
Details
to wash the filter cake
CUSTOM
Type
CUSTOM
Details
dry at 50° C. in vacuo all day and all night, with a slow air

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.FC1=C(C=C(C=C1)C=1N=C(N(C1)C)C1CCN(CC1)C1=C2C(=NC=N1)NN=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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